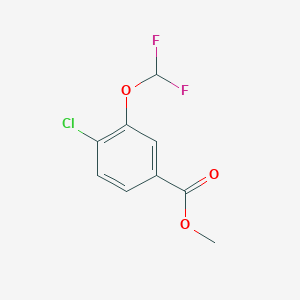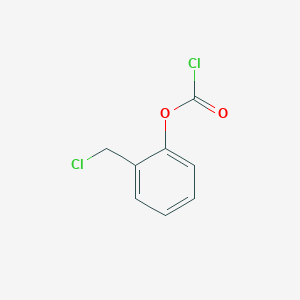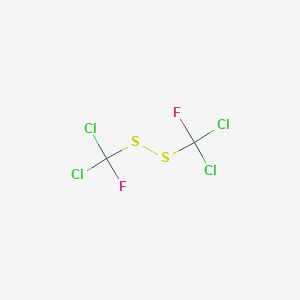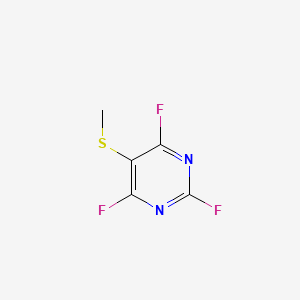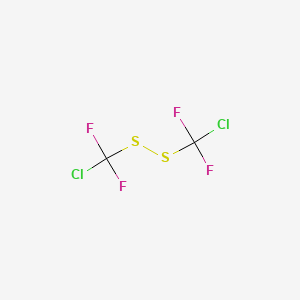
Bis(chlorodifluoromethyl)disulfide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chlorodifluoromethyl)disulfide, 95% (BDD) is an organic compound with the chemical formula C2Cl2F2S2. It is a colorless, odorless, and non-flammable solid. BDD is a versatile and useful compound in organic synthesis and has been used in a variety of applications in the scientific and industrial fields.
Wissenschaftliche Forschungsanwendungen
Bis(chlorodifluoromethyl)disulfide, 95% is widely used in a variety of scientific research applications, such as organic synthesis, spectroscopy, and chromatography. It is also used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. Bis(chlorodifluoromethyl)disulfide, 95% has been used in the preparation of fluorinated compounds, as well as in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of Bis(chlorodifluoromethyl)disulfide, 95% is based on its ability to react with other compounds to form new compounds. Bis(chlorodifluoromethyl)disulfide, 95% can react with other compounds through a variety of reactions, including nucleophilic substitution reactions, electrophilic substitution reactions, and radical-mediated reactions. The reaction of Bis(chlorodifluoromethyl)disulfide, 95% with other compounds is typically carried out at temperatures between 50-100°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(chlorodifluoromethyl)disulfide, 95% are not well understood. However, studies have shown that Bis(chlorodifluoromethyl)disulfide, 95% can have a variety of effects on the human body, including changes in blood pressure, heart rate, and respiration rate. Bis(chlorodifluoromethyl)disulfide, 95% has also been shown to have an effect on the nervous system, causing alterations in the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(chlorodifluoromethyl)disulfide, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without significant degradation. Bis(chlorodifluoromethyl)disulfide, 95% is also non-toxic and non-flammable, making it safe to use in the laboratory. However, Bis(chlorodifluoromethyl)disulfide, 95% is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The future of Bis(chlorodifluoromethyl)disulfide, 95% is promising, as it has the potential to be used in a variety of applications. Bis(chlorodifluoromethyl)disulfide, 95% could be used in the development of new pharmaceuticals, as well as in the synthesis of new materials. Additionally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new catalysts and reagents for use in organic synthesis. Bis(chlorodifluoromethyl)disulfide, 95% could also be used to create new polymers and fluorinated compounds. Finally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new spectroscopic techniques and chromatographic methods.
Synthesemethoden
The most common method of synthesizing Bis(chlorodifluoromethyl)disulfide, 95% is by reacting chlorodifluoromethane (CHClF2) with sulfur dichloride (SCl2) in an inert atmosphere. This reaction is usually carried out at temperatures between 100-150°C and yields a 95% pure Bis(chlorodifluoromethyl)disulfide, 95% product. Other methods of synthesis include the reaction of sulfur dichloride with thionyl chloride (SOCl2) or sulfur monochloride (SCl).
Eigenschaften
IUPAC Name |
chloro-[[chloro(difluoro)methyl]disulfanyl]-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(5,6)9-10-2(4,7)8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLNCJRTYIMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(SSC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540752 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692-58-0 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

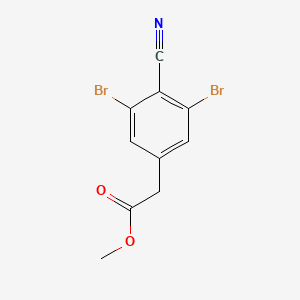
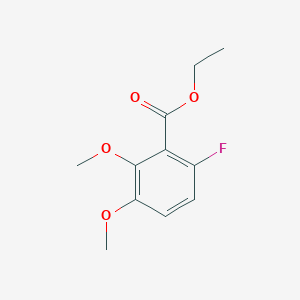
![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)
![(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6301660.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)
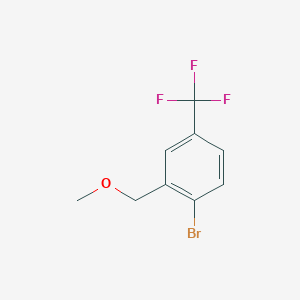
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)

